6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Anticancer Drug Discovery Tubulin Polymerization Inhibition Medicinal Chemistry

This 6-bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a precisely substituted quinolinone scaffold critical for tubulin polymerization inhibition via colchicine binding site engagement. Minor structural deviations drastically reduce potency—making this specific building block essential for medicinal chemistry programs targeting G2/M arrest and apoptosis. Sourced at ≥95% purity, it is ideal for SAR-driven anticancer drug discovery. Fast global shipping with quality assurance documentation.

Molecular Formula C11H7BrF3NO
Molecular Weight 306.082
CAS No. 1375066-09-3
Cat. No. B3006441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one
CAS1375066-09-3
Molecular FormulaC11H7BrF3NO
Molecular Weight306.082
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br
InChIInChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17)
InChIKeyQWMITHZXPDYPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS 1375066-09-3): Chemical Identity and Core Specifications for Procurement


6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS 1375066-09-3) is a halogenated, trifluoromethyl-substituted quinolin-2(1H)-one derivative . The compound is characterized by a molecular formula of C11H7BrF3NO and a molecular weight of 306.08 g/mol . It is commercially available for research purposes, typically offered with a minimum purity specification of 95% . This compound serves as a versatile intermediate or scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting tubulin polymerization [1].

Why 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one Cannot Be Casually Substituted by Close Analogs


Simple substitution with other quinolin-2(1H)-one derivatives or even closely related halogenated trifluoromethylquinolines is not scientifically justified for applications targeting tubulin polymerization. The precise substitution pattern—specifically the 6-bromo, 8-methyl, and 4-trifluoromethyl groups—is critical for biological activity. Studies on related trifluoromethylquinoline series demonstrate that minor structural changes can lead to orders-of-magnitude differences in potency [1]. For example, the presence and position of the bromine atom, the methyl group, and the trifluoromethyl moiety all contribute to the compound's ability to interact with the colchicine binding site on tubulin and induce antiproliferative effects [1]. Therefore, substituting this specific building block without rigorous, data-driven justification risks project failure due to a loss of target engagement or reduced cellular potency.

Quantitative Differentiation Evidence for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one


Comparative Antiproliferative Potency in a Series of Trifluoromethylquinoline Derivatives

In a study evaluating a series of novel trifluoromethylquinoline derivatives for antitumor activity, compound 6b, which corresponds to 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one, was identified as one of the most promising leads. While the study did not provide head-to-head quantitative data for all analogs, it reported that 6b exhibited remarkable antiproliferative activities against four human cancer cell lines at nanomolar concentrations [1]. The study further demonstrated a specific mechanism of action, showing that 6b targets the colchicine binding site on tubulin, inhibiting its polymerization, arresting LNCaP cells in the G2/M phase, and inducing apoptosis [1]. This mechanism differentiates it from other quinoline derivatives that may act via different pathways or lack this specific tubulin-targeting activity.

Anticancer Drug Discovery Tubulin Polymerization Inhibition Medicinal Chemistry

Recommended Research Applications for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one


Lead Compound for Anticancer Drug Discovery Targeting Tubulin

This compound is ideally suited as a starting point for medicinal chemistry programs focused on developing novel tubulin polymerization inhibitors for cancer therapy [1]. Its demonstrated mechanism of action—targeting the colchicine binding site and inducing G2/M phase arrest and apoptosis—provides a clear rationale for its use in anticancer drug discovery [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

As a member of a promising class of trifluoromethylquinoline derivatives, this compound is a valuable scaffold for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties [1]. Researchers can use it to explore the impact of substitutions at the 6-, 8-, and 4-positions on tubulin inhibition and cellular activity.

Chemical Biology Probe for Tubulin Dynamics

Given its ability to disrupt tubulin polymerization and arrest cells in the G2/M phase, this compound can serve as a chemical probe to investigate the role of microtubule dynamics in cellular processes such as mitosis, migration, and apoptosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.